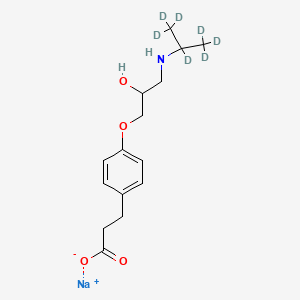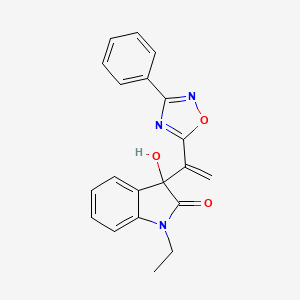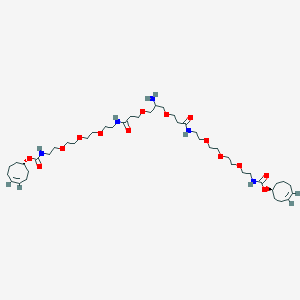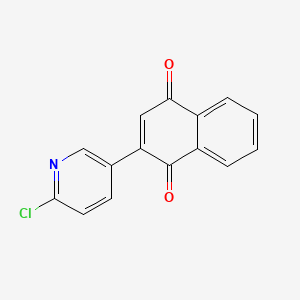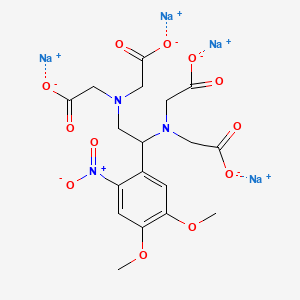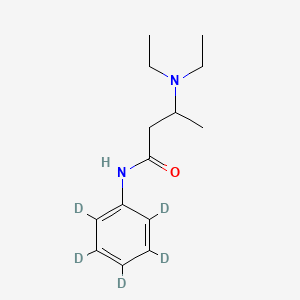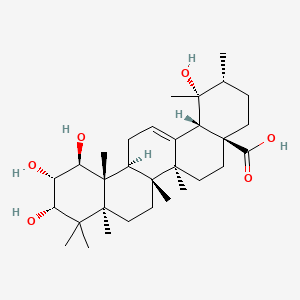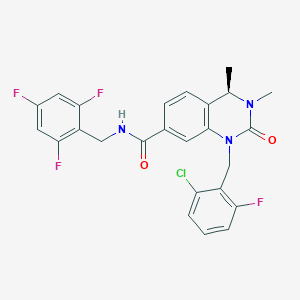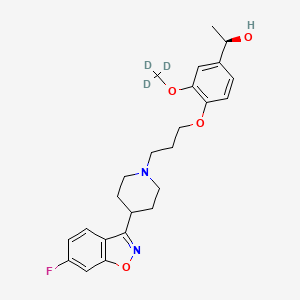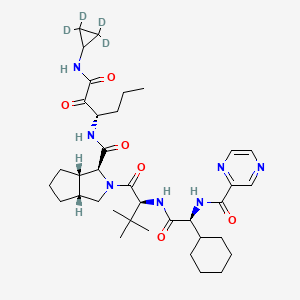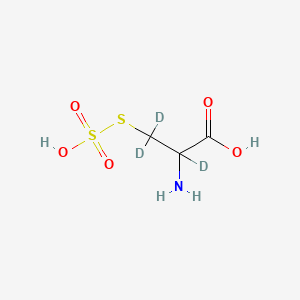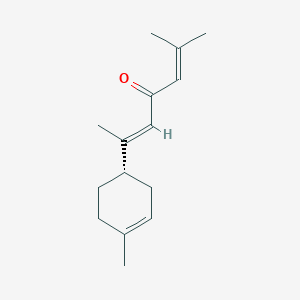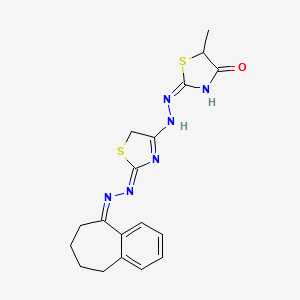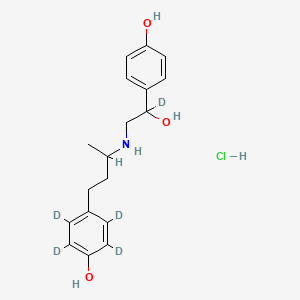
Ractopamine-d5 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ractopamine-d5 (hydrochloride) is a deuterated form of ractopamine hydrochloride, a β-adrenergic agonist. This compound is primarily used in scientific research as a stable isotope-labeled internal standard for the quantification of ractopamine in various biological matrices . The deuterium labeling helps in distinguishing the compound from its non-labeled counterpart during mass spectrometric analysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ractopamine-d5 (hydrochloride) typically involves the incorporation of deuterium atoms into the ractopamine molecule. One common method is the reductive amination of a deuterated precursor with a suitable amine . The reaction is often catalyzed by rhodium or platinum under microwave-assisted conditions to enhance the efficiency and yield .
Industrial Production Methods
Industrial production of ractopamine-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The use of advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), is essential for the purification and quantification of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Ractopamine-d5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the molecule can be oxidized to form ketones or aldehydes.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of nitro groups results in amines .
Aplicaciones Científicas De Investigación
Ractopamine-d5 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of ractopamine in various samples.
Biology: Employed in studies investigating the metabolic pathways and pharmacokinetics of ractopamine.
Industry: Applied in the quality control of meat products to ensure compliance with regulatory standards.
Mecanismo De Acción
Ractopamine-d5 (hydrochloride) exerts its effects by binding to β-adrenergic receptors, specifically β1 and β2 receptors . This binding activates a cascade of intracellular events that lead to increased protein synthesis and muscle growth. The compound also enhances lipolysis, resulting in reduced fat deposition .
Comparación Con Compuestos Similares
Similar Compounds
Clenbuterol: Another β-adrenergic agonist used for similar purposes but with a different safety profile.
Salbutamol: Commonly used as a bronchodilator but also has β-adrenergic agonist properties.
Zilpaterol: A β-adrenergic agonist used in livestock to promote leanness.
Uniqueness
Ractopamine-d5 (hydrochloride) is unique due to its deuterium labeling, which allows for precise quantification and differentiation from non-labeled ractopamine in analytical studies. This feature makes it invaluable in research settings where accurate measurement of ractopamine levels is critical .
Propiedades
Fórmula molecular |
C18H24ClNO3 |
|---|---|
Peso molecular |
342.9 g/mol |
Nombre IUPAC |
2,3,5,6-tetradeuterio-4-[3-[[2-deuterio-2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol;hydrochloride |
InChI |
InChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15;/h4-11,13,18-22H,2-3,12H2,1H3;1H/i4D,5D,8D,9D,18D; |
Clave InChI |
JHGSLSLUFMZUMK-LOFPKOBJSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1CCC(C)NCC([2H])(C2=CC=C(C=C2)O)O)[2H])[2H])O)[2H].Cl |
SMILES canónico |
CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


